2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrobenzene-1-sulfonamide
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Overview
Description
2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrobenzene-1-sulfonamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzothiazole with 5-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
Reduction: Amino derivatives.
Oxidation: Sulfoxides or sulfones.
Scientific Research Applications
2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new drugs for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
- 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
- N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
Uniqueness
2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrobenzene-1-sulfonamide is unique due to the presence of both nitro and sulfonamide groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other benzothiazole derivatives, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O4S2/c14-7-1-4-10-11(5-7)23-13(16-10)17-24(21,22)12-6-8(18(19)20)2-3-9(12)15/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZLZBKCXMSEEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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